4-(2,4-dichlorophenyl)oxan-4-amine
Description
4-(2,4-Dichlorophenyl)oxan-4-amine is a tetrahydropyran (oxane) derivative featuring a 2,4-dichlorophenyl substituent at the 4-position of the oxane ring, along with an amine group. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of the aromatic dichlorophenyl group with the flexibility of the oxane ring.
Properties
CAS No. |
1017480-51-1 |
|---|---|
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)7-8)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |
InChI Key |
OWTHKFWXZKQTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=C(C=C(C=C2)Cl)Cl)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2,4-dichlorophenyl)oxan-4-amine typically involves the reaction of 2,4-dichlorophenyl derivatives with oxan-4-amine precursors under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 2,4-dichlorophenyl chloride and oxan-4-amine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
4-(2,4-dichlorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted oxan-4-amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Mechanism : The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth.
- Case Study : Research has indicated that derivatives of this compound can inhibit the growth of melanoma and other solid tumors by targeting the MAPK pathway, which is often dysregulated in cancer cells.
-
Antimicrobial Properties
- Mechanism : The compound exhibits antibacterial activity against various strains, including resistant bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Case Study : A study demonstrated that 4-(2,4-dichlorophenyl)oxan-4-amine derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for bacterial infections.
-
Anti-inflammatory Effects
- Mechanism : The compound has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study : In vitro studies have shown that treatment with this compound reduces the secretion of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent:
- Absorption and Distribution : Due to its lipophilic nature, the compound is expected to have good absorption characteristics. Studies suggest it can cross biological membranes effectively.
- Metabolism : Preliminary investigations indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Toxicity Profiles : Toxicological assessments have revealed that while some derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate their safety in vivo.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The oxan-4-amine structure may also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: Chlorine vs. Meta vs. Para Chlorine: The 3-chlorophenyl derivative (meta-substitution) introduces steric and electronic asymmetry, which may affect binding interactions in biological systems .
Physicochemical Properties: Solubility: Hydrochloride salts (e.g., 4-(3-chlorophenyl)oxan-4-amine hydrochloride) demonstrate improved aqueous solubility compared to free amine forms . Molecular Weight: Dichloro derivatives (e.g., 258.14 g/mol) are heavier than mono-chloro analogs (227.69 g/mol), impacting pharmacokinetic parameters like diffusion rates .
Biological Activity
4-(2,4-Dichlorophenyl)oxan-4-amine is a chemical compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts. This article compiles research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological properties.
Chemical Structure
The compound features a dichlorophenyl group attached to an oxan-4-amine structure, which may influence its interaction with biological targets. The presence of chlorine atoms can enhance lipophilicity, potentially affecting the pharmacokinetics and bioavailability of the compound.
Research indicates that compounds similar to this compound often exhibit activity against specific enzymes or receptors. For instance, they may inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cell growth in cancerous tissues .
Enzyme Inhibition
Inhibition of enzymes such as DPP-4 (dipeptidyl peptidase-4) has been noted in related compounds. A study reported that certain derivatives achieved over 80% inhibition of DPP-4 activity at low dosages, indicating potential for managing diabetes and metabolic disorders . The structural characteristics of this compound may lend it similar inhibitory capabilities.
Study on Anticancer Properties
A notable case study investigated the effects of a structurally similar compound on various cancer cell lines. The results showed significant cytotoxicity against breast and colon cancer cells, attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression . While direct studies on this compound are scarce, these findings suggest potential applications in oncology.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Research on related compounds indicates that modifications in structure can significantly alter absorption rates and metabolic pathways. For instance, compounds with higher lipophilicity tend to have better membrane permeability but may also exhibit increased toxicity . Therefore, evaluating the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 229.08 g/mol |
| Solubility | Soluble in organic solvents |
| Lipophilicity (Log P) | Estimated around 3.5 |
| Target Enzyme | Dihydrofolate reductase (DHFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
